

Application Notes and Protocols for the Analytical Standards of ACP-105

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Compound of Interest

Compound Name: ACP-105

Cat. No.: B605154

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and quality control protocols for the research compound **ACP-105**. Adherence to these guidelines will ensure the identity, purity, and quality of **ACP-105** used in non-clinical research settings, leading to more reliable and reproducible experimental outcomes.

ACP-105 Reference Standard Specifications

A qualified analytical reference standard of **ACP-105** should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical specifications for an **ACP-105** reference standard.

Table 1: **ACP-105** Reference Standard Specifications

Parameter	Specification	Analytical Method
Identification		
Appearance	White to off-white solid	Visual Inspection
¹ H NMR	Conforms to the structure of ACP-105	¹ H NMR Spectroscopy
¹³ C NMR	Conforms to the structure of ACP-105	¹³ C NMR Spectroscopy
Mass Spectrometry (MS)	Molecular ion consistent with the molecular weight	ESI-MS or EI-MS
Purity		
Purity by HPLC	≥ 98.0%	HPLC-UV
Physical Properties		
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ O	-
Molecular Weight	290.79 g/mol	-
Solubility	Soluble in DMSO and Ethanol	Solubility Assessment

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a representative reverse-phase HPLC method for determining the purity of an **ACP-105** sample.

Objective: To separate **ACP-105** from potential impurities and quantify its purity by UV detection.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid (optional, for mobile phase modification).
- **ACP-105** reference standard and sample.
- Volumetric flasks and pipettes.
- Analytical balance.

Protocol:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a mixture of Acetonitrile:Water (e.g., 50:50 v/v). A gradient elution may be necessary to achieve optimal separation of all impurities. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.
- **Standard and Sample Preparation:**
 - **Standard Solution:** Accurately weigh approximately 1 mg of the **ACP-105** reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.
 - **Sample Solution:** Prepare the **ACP-105** sample to be tested in the same manner as the standard solution.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - **Mobile Phase:** Gradient elution with acetonitrile and water (see step 1).
 - **Flow Rate:** 1.0 mL/min.

- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 254 nm.[\[1\]](#)
- Analysis:
 - Inject the standard solution to determine the retention time of **ACP-105**.
 - Inject the sample solution.
 - Identify the peak corresponding to **ACP-105** in the sample chromatogram based on the retention time of the standard.
- Data Analysis:
 - Calculate the purity of the **ACP-105** sample by determining the area percentage of the **ACP-105** peak relative to the total area of all peaks in the chromatogram.
 - Purity (%) = (Area of **ACP-105** peak / Total area of all peaks) x 100.

Table 2: Typical HPLC-UV Parameters for **ACP-105** Analysis

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile and Water (with optional 0.1% Formic Acid)
Gradient	20-80% Acetonitrile over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Temperature	30 °C
Detection	UV at 254 nm [1]
Expected Retention Time	~4.5 - 6.0 min [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the procedure for acquiring ^1H and ^{13}C NMR spectra to confirm the chemical structure of **ACP-105**.

Objective: To verify the identity of the **ACP-105** compound by comparing its NMR spectrum to the expected chemical shifts and coupling patterns.

Instrumentation and Materials:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[2\]](#)
- **ACP-105** sample.
- Pipettes.

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **ACP-105** sample for ^1H NMR or 20-50 mg for ^{13}C NMR. [\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the spectrometer on the deuterated solvent signal.

- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Compare the chemical shifts (δ) and coupling constants (J) of the observed signals with the expected values for the **ACP-105** structure.

Table 3: Expected ^1H and ^{13}C NMR Chemical Shifts for **ACP-105** in CDCl_3

^1H NMR (400 MHz, CDCl_3) δ (ppm)	^{13}C NMR (100 MHz, CDCl_3) δ (ppm)
7.39 (d, J=8.6 Hz, 1H)	155.8
6.84 (d, J=8.6 Hz, 1H)	138.4
3.82 (m, 2H)	132.0
2.36 (s, 3H)	129.7
2.32-2.22 (m, 2H)	117.9
2.17-1.98 (m, 2H)	115.5
1.92-1.77 (m, 4H)	105.1
1.26 (s, 3H)	69.6
59.3	
45.9	
34.7	
27.4	
17.9	

Note: The chemical shifts are based on published data and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol describes the use of mass spectrometry to confirm the molecular weight of **ACP-105**.

Objective: To verify the molecular weight of the **ACP-105** compound.

Instrumentation and Materials:

- Mass spectrometer (e.g., ESI-QTOF or similar).
- **ACP-105** sample.
- Solvent (e.g., acetonitrile or methanol).

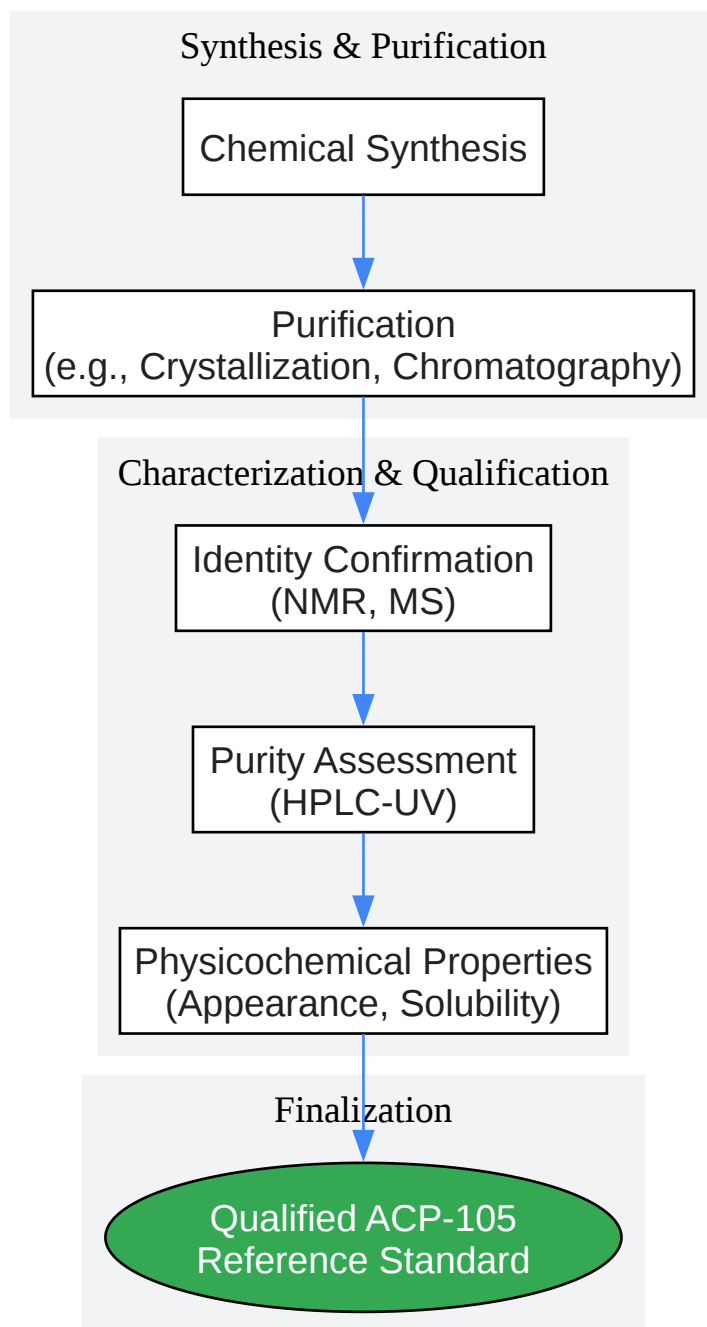
Protocol:

- Sample Preparation: Prepare a dilute solution of the **ACP-105** sample (approximately 10-100 µg/mL) in a suitable solvent.
- MS Analysis: Infuse the sample solution into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of **ACP-105** (290.79 g/mol). The expected m/z for the protonated molecule would be approximately 291.1259.

Visualizations

Experimental Workflow for **ACP-105** Reference Standard Qualification

The following diagram illustrates the logical workflow for the qualification of an **ACP-105** analytical reference standard.

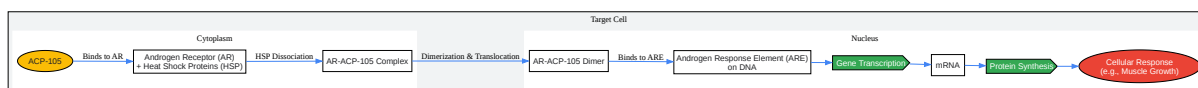


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Caption: Workflow for **ACP-105** Reference Standard Qualification.

Androgen Receptor Signaling Pathway

ACP-105 is a Selective Androgen Receptor Modulator (SARM). It selectively binds to androgen receptors (AR) and modulates their activity. The diagram below illustrates the general mechanism of action for an androgen receptor agonist.



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Caption: Simplified Androgen Receptor Signaling Pathway.

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References

- 1. maxmusclelabs.com [maxmusclelabs.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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